![molecular formula C14H12N2O2 B5578940 2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5578940.png)

2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione and its derivatives involves several key steps, including condensation reactions, cyclization, and functional group transformations. Specific methods have been developed to obtain compounds with antitumor activity, showcasing the versatility of this scaffold in drug design (Wu et al., 2010).

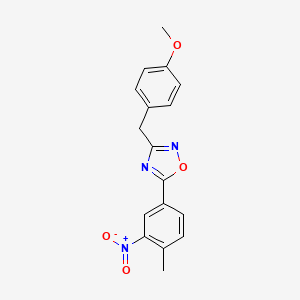

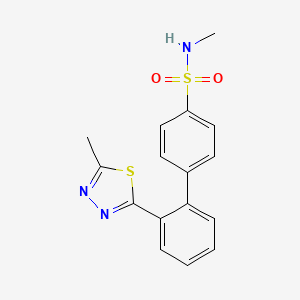

Molecular Structure Analysis

The molecular structure of 2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione is characterized by the presence of a dimethylamino group attached to a benzo[de]isoquinoline-1,3-dione core. This structure has been explored for its potential to interact with biological targets, with studies revealing its ability to act as a DNA intercalator (Opitz et al., 2000).

Chemical Reactions and Properties

2-(Dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione participates in a variety of chemical reactions, including nucleophilic substitutions and radical-mediated processes. These reactions have been utilized to synthesize novel derivatives with enhanced biological activities (Sami et al., 1995).

Physical Properties Analysis

The physical properties of 2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione, such as solubility, melting point, and crystal structure, play a crucial role in its application in medicinal chemistry. These properties are influenced by the presence of the dimethylamino group and the isoquinoline-dione core, affecting its pharmacokinetic and pharmacodynamic profiles.

Chemical Properties Analysis

The chemical properties of 2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione, including its reactivity, stability, and interaction with biomolecules, are central to its potential as a therapeutic agent. Studies have shown that it can act as a potent inhibitor of certain enzymes and has the ability to intercalate into DNA, affecting its function (Tsou et al., 2009).

Aplicaciones Científicas De Investigación

Sensor Technology and Photophysical Characteristics

Staneva et al. (2020) synthesized a novel derivative, demonstrating its potential in sensor technology. The derivative, along with its copolymer with styrene, was studied for photophysical characteristics and its ability to detect metal ions and changes in pH. The study utilized computational tools to analyze the structure and properties, revealing the significance of the N,N-dimethylaminoethylamine receptor fragment in metal ion sensor ability, especially in monomeric 1,8-naphthalimide structures and their copolymers with styrene (Staneva, Angelova, & Grabchev, 2020).

Antiviral Action

Research from the late 1970s highlighted the antiviral action of benzo[de]isoquinoline-diones against herpes simplex and vaccinia viruses, showcasing their inhibitory effects on viral replication in chick embryo cell cultures. Although these studies focused on derivatives with slight modifications, they underline the potential antiviral applications of the compound family to which 2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione belongs (GARCIA-GANCEDO et al., 1979).

Fluorescent Properties for Material Science

Jin Zhengneng (2012) synthesized a water-soluble compound closely related to 2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione, investigating its fluorescent properties in various conditions. This research indicates the potential use of such compounds in the development of new materials with specific photophysical properties, useful for applications ranging from bioimaging to the creation of advanced sensors (Jin Zhengneng, 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(dimethylamino)benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-15(2)16-13(17)10-7-3-5-9-6-4-8-11(12(9)10)14(16)18/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDTZZMUACJHEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)benzo[de]isoquinoline-1,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5578860.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5578871.png)

![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1H-tetrazole](/img/structure/B5578881.png)

![9-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578888.png)

![2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5578903.png)

![(4aS*,7aR*)-1-(3-isoxazolylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5578918.png)

![1-{3-[(2-amino-4,6-dihydroxy-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5578927.png)

![(3S*,4S*)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol](/img/structure/B5578948.png)

![N-(3-chloro-4-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5578952.png)